molecular formula C6H10N2O4S B13534549 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide

2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide

Cat. No.: B13534549
M. Wt: 206.22 g/mol
InChI Key: MSBDXNMPMYOPBA-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide is a chemical compound with a unique structure that includes a pyrrolidinone ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can lead to the formation of sulfonic acids.

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The pyrrolidinone ring may also play a role in its biological activity by interacting with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl chloride
  • Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate

Uniqueness

2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide is unique due to its combination of a pyrrolidinone ring and a sulfonamide group. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

Molecular Formula

C6H10N2O4S

Molecular Weight

206.22 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)ethanesulfonamide

InChI

InChI=1S/C6H10N2O4S/c7-13(11,12)4-3-8-5(9)1-2-6(8)10/h1-4H2,(H2,7,11,12)

InChI Key

MSBDXNMPMYOPBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCS(=O)(=O)N

Origin of Product

United States

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